
tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate (TBMPC) is an organic compound composed of a tert-butyl group, a 4-aminophenoxymethyl group, and a piperidine-1-carboxylate group. It is a versatile compound that has been used in a variety of scientific research applications, including the synthesis of drugs, the study of enzyme mechanisms, and the development of diagnostic and therapeutic agents.
Applications De Recherche Scientifique
Tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as the antidepressant fluoxetine and the anticonvulsant topiramate. It has also been used to study enzyme mechanisms, such as the cytochrome P450 enzyme system, as well as to develop diagnostic and therapeutic agents.
Mécanisme D'action
Tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate is believed to act as a substrate for the cytochrome P450 enzyme system. This enzyme system is responsible for the metabolism of drugs and other compounds in the body. tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate is believed to interact with the cytochrome P450 enzyme system, resulting in the formation of metabolites which may have therapeutic or diagnostic effects.
Biochemical and Physiological Effects
tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the cytochrome P450 enzyme system, resulting in decreased metabolism of drugs and other compounds. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to increase the production of nitric oxide.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate in lab experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a versatile compound, which can be used in a variety of scientific research applications. However, there are also some limitations to its use. It is a relatively unstable compound, which can degrade over time. It is also a toxic compound, and it should be handled with caution.
Orientations Futures
There are a number of potential future directions for the use of tert-Butyl 4-((4-aminophenoxy)methyl) piperidine-1-carboxylate. It could be used in the development of new drugs and diagnostic agents, as well as in the study of enzyme mechanisms. It could also be used in the study of biochemical and physiological processes, such as inflammation and oxidative stress. Additionally, it could be used in the development of targeted drug delivery systems, as well as in the development of new materials and technologies.
Propriétés
IUPAC Name |
tert-butyl 4-[(4-aminophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-6-4-14(18)5-7-15/h4-7,13H,8-12,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNFZJLDYNQISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[(4-aminophenoxy)methyl]piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

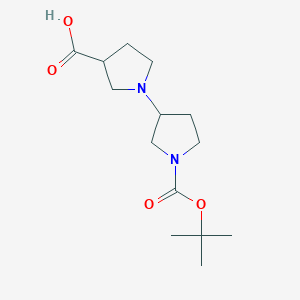

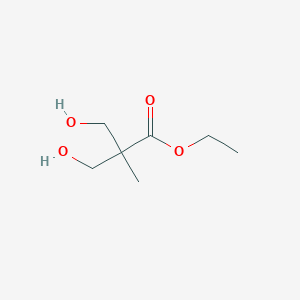

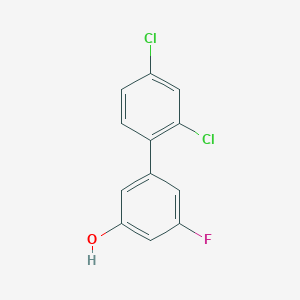




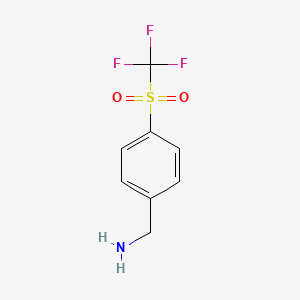
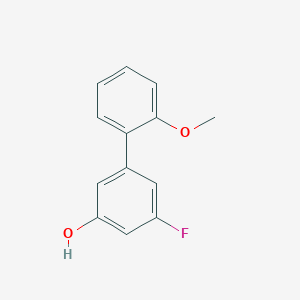

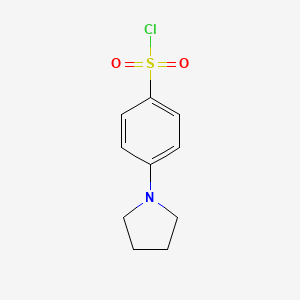
![4-Benzyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B6322072.png)